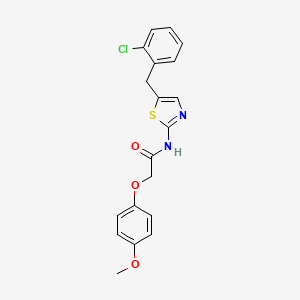

N-(2-((4-methylbenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

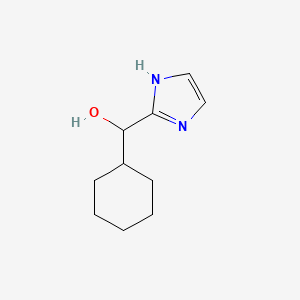

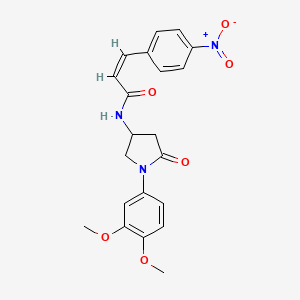

This compound is a complex organic molecule, likely containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) based on its name . It also seems to contain an amide group (a carbonyl group (C=O) attached to a nitrogen atom), and a benzyl group (a phenyl ring attached to a CH2 group) .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution, condensation, or cycloaddition .Aplicaciones Científicas De Investigación

Metabolism and Disposition Studies

Research on similar compounds has shown that 19F-nuclear magnetic resonance (NMR) spectroscopy is a valuable tool in drug discovery, particularly for studying the metabolism and disposition of potent HIV integrase inhibitors. This technique supports the selection of candidates for further development by providing data on the metabolic fate and excretion balance of compounds, highlighting the role of metabolism in elimination processes (Monteagudo et al., 2007).

Synthesis of Polyamides

Research has also focused on the synthesis of polyamides containing different bases, such as uracil and adenine, through reactions involving similar compounds. These polyamides have applications in creating new materials with specific molecular weights and solubility properties, which could be useful in various scientific fields (Hattori & Kinoshita, 1979).

Aminocarbonylation Reactions

Amino acid methyl esters have been used as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the synthesis of 2-oxo-carboxamide type derivatives. This process has implications for producing compounds with potential pharmaceutical applications, indicating a method for synthesizing carboxamide derivatives from similar structures (Müller et al., 2005).

Peptide Coupling Reaction

Another study has shown that various carboxamides or peptides can be synthesized from corresponding carboxylic acids and amines in high yields using catalysis by specific compounds, with minimal undesired racemization. This methodology could potentially apply to the synthesis of peptides or carboxamide derivatives using N-(2-((4-methylbenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide as a starting material or intermediate (Shiina et al., 2008).

Mecanismo De Acción

Target of Action

The targets of a compound are usually proteins in the body such as enzymes, receptors, or ion channels. The specific target would depend on the structure of the compound and its chemical properties. For example, benzamide analogues have been found to be allosteric activators of human glucokinase .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s activity. For instance, N-benzimidazol-2yl benzamide analogues have been found to increase the catalytic action of glucokinase .

Propiedades

IUPAC Name |

N-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-2-4-12(5-3-11)8-17-15(21)10-19-16(22)13-6-7-14(20)18-9-13/h2-7,9H,8,10H2,1H3,(H,17,21)(H,18,20)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABIMPVJHFNDLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)

![8-Benzoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2958280.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)